molecular formula C11H10N2O2 B1626553 Methyl 4-aminoquinoline-2-carboxylate CAS No. 97909-55-2

Methyl 4-aminoquinoline-2-carboxylate

Cat. No. B1626553
CAS RN: 97909-55-2
M. Wt: 202.21 g/mol
InChI Key: HNJGAQDFADGELN-UHFFFAOYSA-N
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Description

Methyl 4-aminoquinoline-2-carboxylate (MAQC) is a chemical compound that belongs to the class of aminoquinoline derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Medicinal Chemistry

Quinolines have become important compounds because of their variety of applications in medicinal chemistry . They have been used in the synthesis of various drugs due to their diverse spectrum of biological activities such as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant and diuretic activities .

Synthetic Organic Chemistry

Quinolines also have applications in synthetic organic chemistry . They are used in the synthesis of various organic compounds. The synthesis methods include microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Industrial Chemistry

Quinoline derivatives are found to have applications as agrochemicals . They are used in the study of bio-organic and bio-organometallic processes .

Antiprotozoal Activity

4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .

Antitumor Activity

Many quinoline-containing compounds have been reported as potential antitumor agents . Quinoline skeletons are important in anticancer drug improvement, as their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Bactericidal and Bacteriolytic Activities

Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities .

Acetylcholinesterase Inhibition

Compounds that contain a pyranoquinoline nucleus have been used for acetylcholinesterase inhibition . This is particularly relevant in the context of diseases like Alzheimer’s .

Anti-Inflammatory Activity

Quinoline derivatives have been used for their anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Antimalarial Activity

Some pyranoquinoline derivatives have been used for their antimalarial activities . This is particularly important given the global impact of malaria .

Calcium-Signaling Inhibition

Compounds containing a pyranoquinoline nucleus have been used for calcium-signaling inhibition . This has potential implications in various diseases and physiological processes .

properties

IUPAC Name

methyl 4-aminoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJGAQDFADGELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537966
Record name Methyl 4-aminoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminoquinoline-2-carboxylate

CAS RN

97909-55-2
Record name Methyl 4-aminoquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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